molecular formula C13H18ClNO2 B14476478 Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate CAS No. 65691-97-6

Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate

Cat. No.: B14476478
CAS No.: 65691-97-6
M. Wt: 255.74 g/mol
InChI Key: CSPIDPPWCAITNH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an ester functional group, a chloro substituent, and a propylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate typically involves multiple steps:

    Nitration: The starting material, 2-chloro-4-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with propylamine to form the propylamino derivative.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The propylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-4-methylbenzoate: Lacks the propylamino group, making it less versatile in biological applications.

    Ethyl 4-methyl-6-(propylamino)benzoate: Lacks the chloro group, potentially affecting its chemical reactivity and biological activity.

    Ethyl 2-chloro-4-methylbenzoic acid: Lacks the ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and propylamino groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65691-97-6

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

ethyl 2-chloro-4-methyl-6-(propylamino)benzoate

InChI

InChI=1S/C13H18ClNO2/c1-4-6-15-11-8-9(3)7-10(14)12(11)13(16)17-5-2/h7-8,15H,4-6H2,1-3H3

InChI Key

CSPIDPPWCAITNH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C)Cl)C(=O)OCC

Origin of Product

United States

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